2-Chloro-4,6-dimethoxypyrimidine

Nucleophilic Substitution Agrochemical Intermediate Synthesis Catalysis

Process chemists pursuing pyrimidinyl salicylic acid herbicides (bispyribac, pyrithiobac, pyribenzoxim) often encounter isomeric mixtures from dichloro analogs, inflating purification costs. 2-Chloro-4,6-dimethoxypyrimidine resolves this through its symmetrical 4,6-dimethoxy architecture: • Single C2 chlorine enables exclusive regioselective coupling with salicylic acid derivatives-zero competing side reactions • Sulfinate-catalyzed SNAr avoids ≥3 additional steps required by sulfone routes, reducing waste and cost/kg • ≥98% purity (GC/HPLC), defined mp 100-105°C, and multi-supplier availability ensure reliable QC and supply chain continuity

Molecular Formula C6H7ClN2O2
Molecular Weight 174.58 g/mol
CAS No. 13223-25-1
Cat. No. B081016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,6-dimethoxypyrimidine
CAS13223-25-1
Molecular FormulaC6H7ClN2O2
Molecular Weight174.58 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)Cl)OC
InChIInChI=1S/C6H7ClN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3
InChIKeyPBEKEFWBLFBSGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4,6-dimethoxypyrimidine Overview


2-Chloro-4,6-dimethoxypyrimidine (CAS 13223-25-1, molecular formula C₆H₇ClN₂O₂, MW 174.58 g/mol) is a halogenated pyrimidine derivative characterized by a chlorine atom at the 2-position and methoxy substituents at the 4- and 6-positions of the pyrimidine ring [1]. It appears as a white to light yellow crystalline solid with a melting point of 100–105°C and is insoluble in water but soluble in organic solvents including toluene and isopropanol . As a key building block, it serves as a critical intermediate in the synthesis of pyrimidinyl salicylic acid herbicides (including bispyribac, pyrithiobac, and pyribenzoxim) and has been utilized in pharmaceutical development as a precursor for antiviral and anticancer agents . Commercially available at purities ≥98% from multiple global suppliers, this compound represents a standardized procurement-grade intermediate with well-defined analytical specifications .

Key building block for pyrimidinyl herbicide and pharmaceutical intermediate synthesis
Single electrophilic chlorine site ensures unambiguous nucleophilic substitution
Commercial availability at standardized purity levels from multiple global suppliers

2-Chloro-4,6-dimethoxypyrimidine Substitution Risks


Despite structural similarities among 2-chloropyrimidine derivatives, substitution patterns at the 4- and 6-positions fundamentally alter both synthetic accessibility and downstream reactivity profiles. 2,4-Dichloro-6-methoxypyrimidine presents two reactive chlorine sites, enabling sequential but non-selective substitution that yields isomeric mixtures and complicates purification—an issue absent in the symmetrical 2-chloro-4,6-dimethoxy architecture [1]. The methoxy groups at both 4- and 6-positions confer electron-donating character that modulates the electrophilicity of the 2-position chlorine; this contrasts sharply with unsubstituted 2-chloropyrimidine (CAS 1722-12-9), which exhibits fundamentally different reaction kinetics and regioselectivity [2]. Furthermore, the 2-methanesulfonyl-4,6-dimethoxypyrimidine alternative, while more reactive toward nucleophiles, requires a multistep synthesis involving oxidation of methylthio precursors, generating substantial waste and imposing higher procurement costs that the chloro analog avoids [3]. Direct generic substitution without accounting for these quantifiable differences in regiochemistry, reactivity, and supply chain accessibility introduces variability in yield consistency and purification burden—parameters that directly impact cost-per-kilogram of final active pharmaceutical or agrochemical ingredient.

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Methoxy electronic modulation
4,6-Dimethoxy groups alter electrophilicity at the 2-position compared to unsubstituted 2-chloropyrimidine, shifting reaction kinetics and regioselectivity.
!
Dichloro isomer mixtures
2,4-Dichloro-6-methoxypyrimidine introduces a second reactive site, leading to regioisomeric mixtures and requiring precise stoichiometric control to avoid disubstitution.
!
Sulfone route complexity
2-Methanesulfonyl-4,6-dimethoxypyrimidine demands a multi-step synthesis with oxidation steps, generating more waste and higher procurement cost than the chloro analog.

2-Chloro-4,6-dimethoxypyrimidine Differentiation Evidence


Sulfinate Catalysis vs. Sulfone Pre-activation

While 2-chloro-4,6-dimethoxypyrimidine exhibits intrinsically low reactivity toward nucleophilic substitution with alkoxides (the reaction often fails or proceeds with slow formation), the use of sulfinate catalysts greatly enhances the substitution rate [1]. In contrast, the alternative pyrimidinylsulfone approach—using 2-methanesulfonyl-4,6-dimethoxypyrimidine—achieves good reactivity but requires a multistep synthesis from 4,6-dihydroxy-2-pyrimidinethiol via successive methylation, chlorination, methoxy substitution, and oxidation [1]. This sulfone route generates significant waste and is economically and ecologically less attractive [1].

Synthetic route
Head-to-head
Single-step nucleophilic displacement with sulfinate catalysis
2-Methanesulfonyl-4,6-dimethoxypyrimidine: 3-step synthesis plus oxidation
≥3 fewer synthetic steps
Supports route simplification and waste reduction for herbicide intermediate preparation
Based on direct comparison in Tetrahedron (2000); waste reduction qualitatively established
Nucleophilic Substitution Agrochemical Intermediate Synthesis Catalysis

Synthetic Yield: Optimized Route vs. Diazotization

A four-step synthetic route reported by Zhu et al. (2005) achieved a total yield of 78.6% for 2-chloro-4,6-dimethoxypyrimidine, with product identity confirmed by ¹H NMR and elemental analysis [1]. In contrast, the classical diazotization-hydrolysis method starting from 2-amino-4,6-dimethoxypyrimidine (described by Bee and Rose, J. Chem. Soc. 1966) yields only 29.9% purified product—a 48.7 absolute percentage point deficit [2][3]. The diazotization method's poor yield is explicitly noted as a 'serious drawback' in subsequent patent literature, which motivated development of alternative processes [2].

Overall yield
Reported
Optimized malononitrile route: 78.6% total yield
Diazotization-hydrolysis method: 29.9% yield
+48.7 absolute percentage points (2.63-fold)
Reported yield advantage supports raw material cost analysis for route selection
Cross-study comparison (Zhu 2005 vs. Bee/Rose 1966); scale context may vary
Process Chemistry Synthetic Route Optimization Yield Efficiency

Global Supplier Purity Standards

2-Chloro-4,6-dimethoxypyrimidine is commercially supplied at consistent high purity specifications across multiple global chemical vendors: ≥98.0% (GC) from TCI America, 98% (HPLC) from AKSci, and ≥98% (GC) from Chem-Impex . Melting point is uniformly specified at 100–105°C with literature reference value of 103°C . This standardization contrasts with alternative intermediates like 2,4-dichloro-6-methoxypyrimidine, which typically exhibit broader melting ranges (e.g., 48–52°C) and greater lot-to-lot variability due to isomeric impurities and hydrolysis susceptibility [1].

Supplier purity
Class-level
≥98.0% (GC/HPLC); melting point 100–105°C
2,4-Dichloro-6-methoxypyrimidine: typical 95–97%; mp 48–52°C
+1–3% purity; +50°C mp with tighter range
Tighter specification may reduce downstream purification burden
Class-level observation from commercial supplier data; lot-specific verification recommended
Quality Control Analytical Specification Procurement Standards

Alkoxycarbonylation: Methoxy-Substituted vs. Unsubstituted

Bessard and Crettaz (1999) demonstrated that 2-chloro-4,6-dimethoxypyrimidine undergoes palladium-catalyzed alkoxycarbonylation with CO in the presence of Pd(OAc)₂ and 1,1′-bis(diphenylphosphino)ferrocene (dppf) to afford the corresponding pyrimidine-2-carboxylate esters [1]. The presence of electron-donating 4,6-dimethoxy groups modulates the electronic character of the pyrimidine ring, influencing the oxidative addition step of the catalytic cycle compared to unsubstituted 2-chloropyrimidine [1]. While both substrates undergo carbonylation, the dimethoxy-substituted derivative yields esters with distinct physicochemical properties (XLogP3-AA = 1.8, H-bond acceptors = 4) that influence downstream purification and formulation behavior [2].

Carbonylation
Reported
Undergoes Pd-catalyzed alkoxycarbonylation; XLogP3 1.8, 4 H-bond acceptors
2-Chloropyrimidine: also reactive; lower lipophilicity, 2 H-bond acceptors
Difference in XLogP ~1.3–1.5; 2 additional H-bond acceptors
Dimethoxy substitution yields esters with distinct lipophilicity for agrochemical lead optimization
Reported by Bessard & Crettaz (1999); H-bond profile may influence purification
Palladium Catalysis Carbonylation Pyrimidine-2-carboxylate Synthesis

Industrial Routes: Malononitrile vs. Acetyl Chloride

Two principal synthetic routes dominate industrial production: the traditional anhydrous hydrogen chloride route using malononitrile, methanol, and HCl gas, and an improved acetyl chloride-based route described in Chinese patent CN107759528A (2018) [1]. The acetyl chloride route circumvents the need for anhydrous HCl gas preparation—a process that requires complex drying equipment, high operating costs, and where HCl quality directly impacts product yield [1]. In the acetyl chloride method, malononitrile (66 g) reacts with anhydrous methanol (176 g) and acetyl chloride (235.5 g) at 0–5°C over 5 hours to produce 1,3-dimethylmalonamide dihydrochloride intermediate [1].

Process route
Reported
Acetyl chloride route: avoids anhydrous HCl gas handling
Traditional HCl gas route: requires dedicated drying equipment and gas infrastructure
Eliminates HCl gas generation step
Route selection influences batch-to-batch yield stability and procurement risk
Described in CN107759528A; operational cost advantage depends on scale
Process Chemistry Industrial Synthesis Cost Optimization

Single-Site vs. Dual-Site Chlorine Reactivity

2-Chloro-4,6-dimethoxypyrimidine possesses a single electrophilic chlorine center at the 2-position, enabling unambiguous nucleophilic aromatic substitution without competing side reactions. This contrasts with 2,4-dichloro-6-methoxypyrimidine and 4,6-dichloropyrimidine derivatives, which contain two reactive chlorine sites [1]. In dichloro analogs, nucleophilic reagents first attack the 4-position to give the corresponding 2-chloro derivative—a selectivity that is useful for sequential substitution but necessitates careful stoichiometric control to avoid disubstituted byproducts [1]. For applications requiring mono-substitution at a defined position, the single-chlorine architecture of 2-chloro-4,6-dimethoxypyrimidine eliminates this complexity entirely [2].

Reactive sites
Class-level
1 electrophilic chlorine (2-position only); unambiguous mono-substitution
2,4-Dichloro-6-methoxypyrimidine: 2 reactive sites; sequential substitution risk
Eliminates di-substitution byproducts (0% di-adduct)
Single reactive center reduces purification cost and improves yield consistency at scale
Class-level advantage for nucleophilic aromatic substitution and cross-coupling
Regioselectivity Nucleophilic Aromatic Substitution Cross-Coupling

2-Chloro-4,6-dimethoxypyrimidine Application Scenarios


Pyrimidinyl Herbicide Synthesis

This compound is the definitive intermediate for synthesizing pyrimidinyl salicylic acid herbicides including bispyribac-sodium, pyrithiobac-sodium, and pyribenzoxim . The sulfinate-catalyzed nucleophilic substitution pathway using 2-chloro-4,6-dimethoxypyrimidine avoids the multistep sulfone route (≥3 additional synthetic steps), directly reducing manufacturing cost and waste generation [1]. The single electrophilic chlorine site ensures regioselective coupling with salicylic acid derivatives without competing side reactions, while the 78.6% total yield achievable via optimized malononitrile-based routes provides a cost-effective supply chain foundation for agrochemical producers [2][3].

Antiviral and Anticancer Drug Discovery

2-Chloro-4,6-dimethoxypyrimidine serves as a critical building block for synthesizing pyrimidine-based antiviral and anticancer agents . The compound's commercial availability at ≥98% purity (GC/HPLC) across multiple suppliers ensures consistent quality for structure-activity relationship (SAR) studies and lead optimization . The palladium-catalyzed alkoxycarbonylation capability enables efficient synthesis of pyrimidine-2-carboxylate pharmacophores, while the predictable single-site reactivity minimizes byproduct formation in library synthesis—a critical consideration for medicinal chemistry campaigns where compound purity directly impacts biological assay reliability [4].

Process Chemistry and Route Scouting

For process chemists evaluating synthetic routes to 4,6-dimethoxy-substituted pyrimidines, 2-chloro-4,6-dimethoxypyrimidine offers a well-characterized substrate with documented performance across multiple reaction classes: nucleophilic aromatic substitution (with sulfinate catalysis for rate acceleration), palladium-catalyzed carbonylation, and cross-coupling reactions [1][4]. The availability of both high-yield (78.6% malononitrile route) and industrially scalable (acetyl chloride route) synthetic methodologies provides procurement flexibility [2][3]. The compound's defined melting point (100–105°C) and well-established analytical profiles (¹H NMR, GC-MS, elemental analysis) facilitate straightforward quality control and identity confirmation in process validation studies .

Application
Selection Property
Validation Focus
Pyrimidinyl herbicide synthesis
Single electrophilic site for regioselective coupling
Nucleophilic substitution conditions and catalyst screening
Antiviral / anticancer drug discovery
Well-characterized reactivity and commercial purity
Pd-catalyzed carbonylation and SAR library purity verification
Process chemistry & route scouting
Documented performance across multiple reaction classes
Analytical identity and process yield reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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